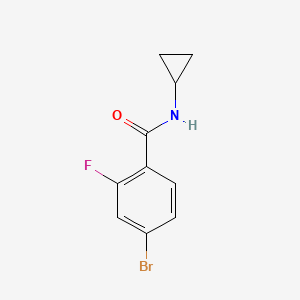

4-bromo-N-cyclopropyl-2-fluorobenzamide

Übersicht

Beschreibung

4-bromo-N-cyclopropyl-2-fluorobenzamide is a chemical compound with the molecular formula C10H9BrFNO and a molecular weight of 258.09 g/mol . It is a benzamide derivative characterized by the presence of a bromine atom at the fourth position, a cyclopropyl group attached to the nitrogen atom, and a fluorine atom at the second position of the benzene ring . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclopropyl-2-fluorobenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzoic acid and cyclopropylamine.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-cyclopropyl-2-fluorobenzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

Oxidation: Oxidized products may include carboxylic acids or ketones.

Reduction: Reduced products may include amines or alcohols.

Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and cyclopropylamine.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-cyclopropyl-2-fluorobenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-bromo-N-cyclopropyl-2-fluorobenzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound is known to inhibit the protein kinase B-Raf, which plays a crucial role in the regulation of cell growth and proliferation.

Pathways Involved: By inhibiting B-Raf, the compound can modulate signaling pathways involved in cell division and survival, making it a potential candidate for cancer research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-bromo-2-fluorobenzamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

3-bromo-N-cyclopropyl-4-fluorobenzamide: The position of the bromine and fluorine atoms is different, leading to variations in its chemical properties.

N-cyclopropyl-2-fluorobenzamide: Lacks the bromine atom, which may influence its reactivity and interactions with biological targets.

Uniqueness

4-bromo-N-cyclopropyl-2-fluorobenzamide is unique due to the combination of the bromine, fluorine, and cyclopropyl groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for research in various fields .

Biologische Aktivität

4-Bromo-N-cyclopropyl-2-fluorobenzamide (C10H9BrFNO) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

This compound features a bromine atom and a fluorine atom attached to a cyclopropyl group and an amide functional group. The presence of these halogens influences its reactivity and interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C10H9BrFNO |

| Molecular Weight | 256.09 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Enzyme Interactions

This compound has been shown to interact with various enzymes, modulating their activity. Its primary mechanism involves binding to the active sites of certain enzymes, which can lead to inhibition or activation depending on the target enzyme. For example, it has been noted for its inhibitory effects on the protein kinase B-Raf, which is crucial in regulating cell growth and proliferation .

Cellular Effects

The compound affects cellular processes such as signaling pathways, gene expression, and metabolism. Studies indicate that it can alter the expression of genes involved in metabolic pathways, influencing overall cellular metabolism. Additionally, it modulates cell signaling pathways that are vital for cell proliferation and apoptosis .

The mechanism of action of this compound primarily revolves around its interaction with specific molecular targets:

- Inhibition of B-Raf : By inhibiting B-Raf, this compound can interfere with the MAPK/ERK signaling pathway, which is often dysregulated in cancer cells. This makes it a potential candidate for cancer therapy .

- Impact on Cellular Signaling : The compound's ability to modulate signaling pathways can result in altered cell fate decisions, including differentiation and apoptosis.

Cancer Research

Recent studies have investigated the use of this compound in cancer therapy. For instance, a study demonstrated that this compound could inhibit tumor growth in xenograft models by targeting B-Raf-dependent pathways. The results showed a significant reduction in tumor size compared to control groups.

Inflammatory Diseases

Another area of research focuses on the compound's potential in treating inflammatory diseases. Preliminary findings suggest that it may inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in autoimmune responses. In vitro studies indicated that treatment with this compound reduced inflammatory cytokine production in immune cells .

Eigenschaften

IUPAC Name |

4-bromo-N-cyclopropyl-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOQTUADHAVJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429304 | |

| Record name | 4-bromo-N-cyclopropyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877383-84-1 | |

| Record name | 4-bromo-N-cyclopropyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.